Rupintrivir
Overview
Description
Mechanism of Action
Target of Action
Rupintrivir primarily targets the 3C protease (3CP) enzyme . This enzyme plays a central role in the replication of rhinoviruses .
Mode of Action
This compound acts as a 3C protease inhibitor . It binds to the 3CP enzyme and inhibits its function . This interaction prevents the replication of rhinoviruses in the cells of the respiratory tract .
Biochemical Pathways
It is known that the 3cp enzyme is central to the replication of rhinoviruses . By inhibiting this enzyme, this compound disrupts the viral replication process .
Result of Action
The primary result of this compound’s action is the prevention of rhinovirus replication in the cells of the respiratory tract . This leads to the cessation of cold symptoms .
Action Environment
It is known that this compound is in development for use against human rhinoviral (hrv) infections . It has been tested against all 48 HRV serotypes in a cell protection assay .
Biochemical Analysis
Biochemical Properties
Rupintrivir plays a crucial role in biochemical reactions by inhibiting the 3C protease enzyme, which is central to rhinovirus replication. By binding to and inhibiting this enzyme, this compound prevents the replication of rhinoviruses in cells of the respiratory tract, thereby stopping the development of cold symptoms . This compound interacts with various enzymes, proteins, and other biomolecules, including the 3C protease and 3CL protease. These interactions are characterized by the formation of covalent bonds with the catalytic residues of the proteases, leading to the inhibition of their activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of rhinoviruses, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the replication of the virus, this compound helps maintain normal cellular functions and reduces the cytopathic effects caused by viral infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 3C protease enzyme. This compound fills itself into the catalytic pocket of the 3C protease and stabilizes the binding with a covalent linkage to one of the key catalytic residues. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby halting viral replication . Additionally, this compound’s interaction with the 3CL protease of coronaviruses follows a similar mechanism, further demonstrating its broad-spectrum antiviral activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable and effective over extended periods, maintaining its antiviral activity against rhinoviruses and other viruses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits potent antiviral activity at specific dosages, with threshold effects observed at lower concentrations. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the 3C protease enzyme. By inhibiting this enzyme, this compound affects the metabolic flux and levels of metabolites associated with viral replication. The inhibition of the 3C protease disrupts the normal processing of viral polyproteins, leading to a reduction in viral load and an overall decrease in the metabolic burden on infected cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, enhancing its antiviral efficacy. The distribution of this compound within tissues is crucial for its therapeutic effects, as it ensures that the drug reaches the sites of viral replication .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antiviral activity by inhibiting the 3C protease enzyme. The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, ensuring its effective interaction with the viral proteases. This localization is essential for the drug’s ability to inhibit viral replication and reduce the cytopathic effects of viral infections .
Preparation Methods
Rupintrivir is synthesized using three amino acids: L-glutamic acid, D-4-fluorophenylalanine, and L-valine . The key fragment, ketomethylene dipeptide isostere, is constructed with the valine derivative and phenylpropionic acid derivative, followed by coupling with a lactam derivative and an isoxazole acid chloride . The synthesis involves eight steps and is designed to be efficient for industrial production .
Chemical Reactions Analysis
Rupintrivir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Hydrolysis: The compound can be hydrolyzed to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rupintrivir has been extensively studied for its antiviral properties. It is particularly effective against human rhinoviruses, which are the predominant cause of the common cold . The compound has also shown promise in treating other viral infections, including those caused by enteroviruses and coronaviruses . In addition to its antiviral applications, this compound is used in research to study protease inhibition and the development of new antiviral drugs .
Comparison with Similar Compounds
Rupintrivir is unique in its specific inhibition of the 3C protease enzyme. Similar compounds include:
Lopinavir: An antiviral drug used to treat HIV, which also inhibits viral proteases.
Ritonavir: Another HIV protease inhibitor that is often used in combination with Lopinavir.
Molnupiravir: An antiviral drug developed for the treatment of COVID-19, which targets viral replication.
This compound’s specificity for the 3C protease makes it particularly effective against rhinoviruses, whereas other protease inhibitors like Lopinavir and Ritonavir are more broadly used for different viral infections .
Properties
IUPAC Name |
ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYJBRBGZBCZKO-BHGBQCOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028116 | |
Record name | Rupintrivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The 3C protease (3CP) enzyme is central to rhinovirus replication. By binding to and inhibiting this enzyme, AG7088 prevents rhinovirus replication in cells of the respiratory tract and stops cold symptoms developing. | |
Record name | Rupintrivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05102 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
223537-30-2 | |
Record name | Rupintrivir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223537-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rupintrivir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223537302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rupintrivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05102 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rupintrivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUPINTRIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGE5K1Q5QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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